3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound. It features a unique combination of thiazolidine, pyridopyrimidine, and thiomorpholine moieties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. The key steps include the formation of the thiazolidine ring, the pyridopyrimidine core, and the thiomorpholine moiety. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product is obtained through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The scalability of the synthesis would be a critical factor in its industrial application .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyridopyrimidines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H28N4O2S3 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H28N4O2S3/c1-3-4-5-6-9-27-22(29)18(32-23(27)30)15-17-20(25-11-13-31-14-12-25)24-19-16(2)8-7-10-26(19)21(17)28/h7-8,10,15H,3-6,9,11-14H2,1-2H3/b18-15- |
InChI Key |
FPMIRZQHMSJAAK-SDXDJHTJSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)SC1=S |
Origin of Product |
United States |
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